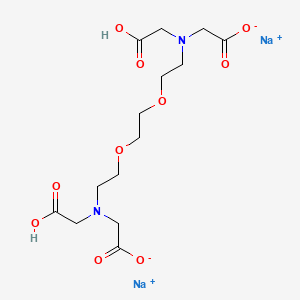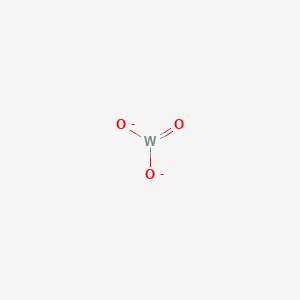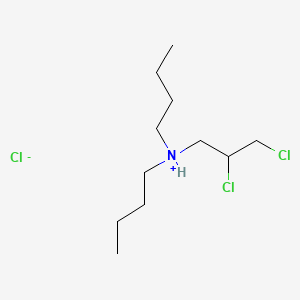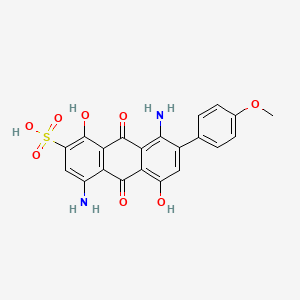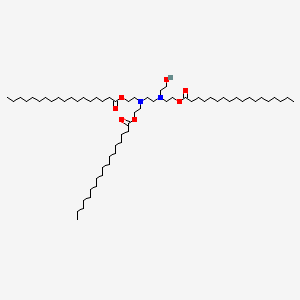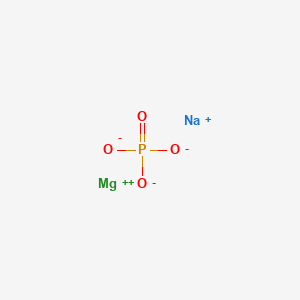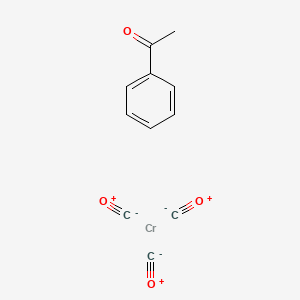
Carbon monoxide;chromium;1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;chromium;1-phenylethanone is a complex compound that combines carbon monoxide, chromium, and 1-phenylethanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of chromium carbonyl complexes, such as chromium hexacarbonyl, which reacts with 1-phenylethanone under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;chromium;1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxides and carbonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium complexes.
Substitution: Ligand substitution reactions can occur, where the carbon monoxide or 1-phenylethanone ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chromium oxides, while substitution reactions can produce a variety of chromium-ligand complexes .
Applications De Recherche Scientifique
Carbon monoxide;chromium;1-phenylethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of carbon monoxide;chromium;1-phenylethanone involves the coordination of carbon monoxide and 1-phenylethanone to the chromium center. This coordination affects the electronic structure of the chromium atom, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved include the activation of carbon monoxide and the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbon monoxide;chromium;acetophenone: Similar in structure but with acetophenone instead of 1-phenylethanone.
Carbon monoxide;molybdenum;1-phenylethanone: Uses molybdenum instead of chromium.
Carbon monoxide;tungsten;1-phenylethanone: Uses tungsten instead of chromium.
Uniqueness
Carbon monoxide;chromium;1-phenylethanone is unique due to its specific coordination environment and the electronic properties imparted by the chromium center. This uniqueness makes it particularly effective in certain catalytic applications and chemical reactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C11H8CrO4 |
|---|---|
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
carbon monoxide;chromium;1-phenylethanone |
InChI |
InChI=1S/C8H8O.3CO.Cr/c1-7(9)8-5-3-2-4-6-8;3*1-2;/h2-6H,1H3;;;; |
Clé InChI |
OCLYYCSBACOPPO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


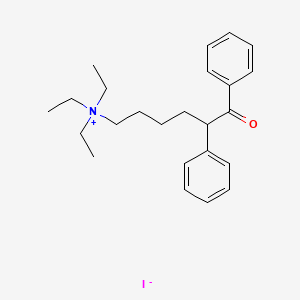
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
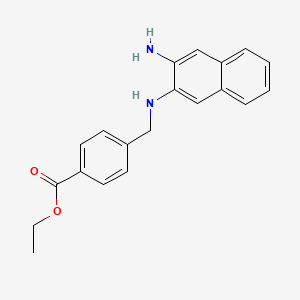

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
